molecular formula C13H9F4N B12073214 2'-Fluoro-4-(trifluoromethyl)biphenyl-3-amine

2'-Fluoro-4-(trifluoromethyl)biphenyl-3-amine

Cat. No.: B12073214
M. Wt: 255.21 g/mol
InChI Key: HQJOHGJYPJSHFV-UHFFFAOYSA-N
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Description

2’-Fluoro-4-(trifluoromethyl)biphenyl-3-amine is a compound that features a biphenyl structure with a fluorine atom at the 2’ position and a trifluoromethyl group at the 4 position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Fluoro-4-(trifluoromethyl)biphenyl-3-amine typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its high purity and quality .

Chemical Reactions Analysis

Types of Reactions: 2’-Fluoro-4-(trifluoromethyl)biphenyl-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 2’-Fluoro-4-(trifluoromethyl)biphenyl-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity .

Comparison with Similar Compounds

Uniqueness: 2’-Fluoro-4-(trifluoromethyl)biphenyl-3-amine is unique due to its specific substitution pattern on the biphenyl structure, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C13H9F4N

Molecular Weight

255.21 g/mol

IUPAC Name

5-(2-fluorophenyl)-2-(trifluoromethyl)aniline

InChI

InChI=1S/C13H9F4N/c14-11-4-2-1-3-9(11)8-5-6-10(12(18)7-8)13(15,16)17/h1-7H,18H2

InChI Key

HQJOHGJYPJSHFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)C(F)(F)F)N)F

Origin of Product

United States

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